7-amino-6-oxoheptanoicacidhydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

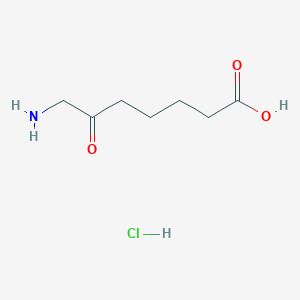

7-amino-6-oxoheptanoicacidhydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-oxoheptanoicacidhydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer cyclization of arylhydrazones . The starting hydrazones are synthesized under Japp–Klingemann reaction conditions using specific amides and aryldiazonium salts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended use of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-6-oxoheptanoicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The amino and oxo groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Overview

7-amino-6-oxoheptanoic acid hydrochloride is a compound with significant potential in various fields, particularly in scientific research and medicinal applications. This article discusses its synthesis, biological activities, and industrial applications, supported by data tables and case studies.

Chemistry

In the realm of organic chemistry, 7-amino-6-oxoheptanoic acid hydrochloride serves as a building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

These reactions can lead to the formation of diverse derivatives, making it valuable in synthetic chemistry.

Biology

Research has indicated that 7-amino-6-oxoheptanoic acid hydrochloride exhibits potential biological activities:

- It interacts with biomolecules, which may lead to therapeutic applications.

- Studies have focused on its effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes .

Medicine

The compound is under investigation for its therapeutic properties:

- Potential use as a precursor in drug synthesis.

- Studies have shown its efficacy in inhibiting HDACs, indicating a possible role in cancer treatment .

Industrial Applications

In the chemical industry, 7-amino-6-oxoheptanoic acid hydrochloride is utilized for producing various chemical products. Its versatility allows it to be incorporated into formulations for pharmaceuticals and agrochemicals.

Anticancer Activity

A study evaluated the anticancer properties of compounds related to 7-amino-6-oxoheptanoic acid hydrochloride. The results highlighted significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values ranged from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, demonstrating promising selectivity towards cancer cells over healthy cells .

Antimicrobial Studies

In another investigation, derivatives of the compound were screened for antimicrobial activity against various pathogens. Some derivatives exhibited strong activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 7-amino-6-oxoheptanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Amino-7-oxoheptanoic acid: A closely related compound with similar chemical properties.

Pimelamic acid: Another similar compound with comparable structure and reactivity.

Uniqueness

7-amino-6-oxoheptanoicacidhydrochloride is unique due to its specific combination of amino and oxo groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

7-amino-6-oxoheptanoic acid hydrochloride is a compound with notable biological activities, particularly in the context of cancer research and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

7-amino-6-oxoheptanoic acid hydrochloride is characterized by a heptanoic acid backbone with an amino group and a keto group at specific positions. Its structure contributes to its biological properties, particularly in terms of enzyme inhibition and cellular interactions.

Antitumor Activity

Research indicates that 7-amino-6-oxoheptanoic acid derivatives exhibit significant antitumor activity. For instance, compounds derived from this parent structure have shown selective cytotoxic effects on various human tumor cell lines, including lung (A549), colon (HT29), and breast (MDA-MB-231) cancer cells. The mechanism involves inhibition of critical enzymes involved in nucleotide synthesis, which is essential for cancer cell proliferation.

Table 1: Cytotoxicity Data of 7-amino-6-oxoheptanoic Acid Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 2.5 | Inhibition of GARFTase |

| 2 | HT29 | 3.0 | Folate receptor-mediated uptake |

| 3 | MDA-MB-231 | 1.8 | Disruption of nucleotide metabolism |

The primary mechanism through which 7-amino-6-oxoheptanoic acid exerts its biological effects is through the inhibition of enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase). This enzyme is crucial for de novo purine biosynthesis, and its inhibition leads to reduced proliferation of cancer cells.

Cellular Uptake

The compound's ability to selectively target folate receptors on cancer cells enhances its therapeutic potential. Studies have shown that increasing the carbon chain length in derivatives improves binding affinity to folate receptors, thus enhancing cellular uptake and cytotoxicity.

Case Studies

Several studies have documented the effectiveness of 7-amino-6-oxoheptanoic acid in preclinical settings:

- Study on Lung Cancer Cells : A study demonstrated that a derivative of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 2.5 µM, indicating potent antitumor activity.

- Combination Therapy : Research also explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to establish long-term safety parameters.

Eigenschaften

IUPAC Name |

7-amino-6-oxoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-5-6(9)3-1-2-4-7(10)11;/h1-5,8H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRCAPBZOMXYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.